(4-(4-Methoxyphenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone
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Overview
Description
(4-(4-Methoxyphenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and an imidazo[2,1-b]thiazole ring substituted with a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methoxyphenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine.
Formation of the Imidazo[2,1-b]thiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[2,1-b]thiazole ring.
Coupling Reaction: The final step involves coupling the piperazine derivative with the imidazo[2,1-b]thiazole derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Methoxyphenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
(4-(4-Methoxyphenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is being investigated as a potential therapeutic agent for various diseases, including neurodegenerative disorders such as Alzheimer’s disease.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of (4-(4-Methoxyphenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone involves its interaction with specific molecular targets. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing acetylcholine levels in the brain . This mechanism is particularly relevant in the context of neurodegenerative diseases where acetylcholine levels are reduced.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)piperazine Derivatives: These compounds share the piperazine ring substituted with a methoxyphenyl group and have similar biological activities.
Imidazo[2,1-b]thiazole Derivatives: These compounds share the imidazo[2,1-b]thiazole ring and have similar chemical properties.
Uniqueness
(4-(4-Methoxyphenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual inhibition of acetylcholinesterase and butyrylcholinesterase, for example, makes it a promising candidate for the treatment of neurodegenerative diseases .
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-17-3-5-18(6-4-17)21-15-28-22(16-31-24(28)25-21)23(29)27-13-11-26(12-14-27)19-7-9-20(30-2)10-8-19/h3-10,15-16H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCAHULXRWFOET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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